![molecular formula C12H12N6 B2885544 3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1215517-63-7](/img/structure/B2885544.png)

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

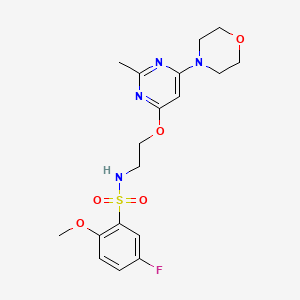

Beschreibung

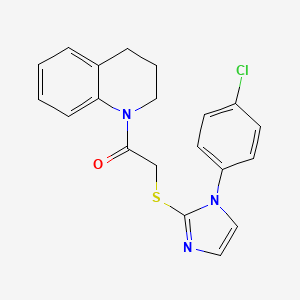

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline is a laboratory chemical . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular formula of 3-(1H-Imidazol-1-ylmethyl)aniline is C10H11N3 . Its average mass is 173.214 Da and its monoisotopic mass is 173.095291 Da .Wissenschaftliche Forschungsanwendungen

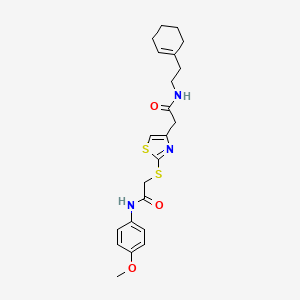

Catalytic Applications

Ruthenium(II) Complexes for C-N Bond Formation

Ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands, which include imidazole and triazole derivatives, have demonstrated efficient catalysis for C-N bond-forming reactions via a hydrogen-borrowing methodology. These complexes are highly effective under solvent-free conditions for a wide range of primary amine and alcohol substrates, showcasing their versatility in synthetic organic chemistry (Donthireddy, Illam, & Rit, 2020).

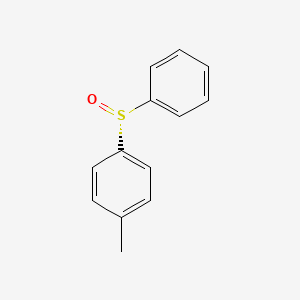

Synthesis of Chiral Compounds

Chiral PCN Pincer Palladium(II) and Nickel(II) Complexes

The synthesis of unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes using aryl-based aminophosphine–imidazoline ligands via aryl C–H activation demonstrates the compound's utility in creating asymmetric catalytic environments. These complexes have been characterized and investigated for their potential in asymmetric synthesis, showcasing the diverse applications of imidazole derivatives in the field of organometallic chemistry (Yang et al., 2011).

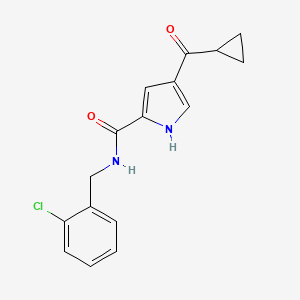

Sensor Development

Fluorescent Chemosensors for Metal Ions

Anthracene and pyrene derivatives incorporating imidazole units have been synthesized as efficient chemosensors for aluminum ions (Al3+) in living cells. These compounds exhibit high selectivity and sensitivity towards Al3+ ions, highlighting their application in environmental monitoring and biological research (Shree et al., 2019).

Antioxidant Activities

Silver(I) Complexes as Antioxidants

Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives have been investigated for their DNA-binding properties and antioxidant activities. These complexes interact with DNA via an intercalation mode and exhibit significant potential in scavenging hydroxyl and superoxide radicals, demonstrating their relevance in medicinal chemistry and antioxidant research (Wu et al., 2014).

Self-Aggregation Studies

Self-Aggregation of Benzimidazole and Triazole Adducts

The study of the self-aggregation behavior of benzimidazole and triazole derivatives in aqueous solutions provides insights into their potential applications in material science, particularly in the development of gel-like materials through hydrogen bonding and π–π stacking interactions (Sahay & Ghalsasi, 2019).

Safety and Hazards

3-(1H-Imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, leading to different therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, resulting in the observed biological activity .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The imidazole ring’s presence often contributes to good water solubility, which can influence absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

3-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)12-15-11(16-17-12)7-18-5-4-14-8-18/h1-6,8H,7,13H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIHMNYTZYZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2885461.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2885462.png)

![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2885467.png)

![6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid](/img/structure/B2885470.png)

![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)